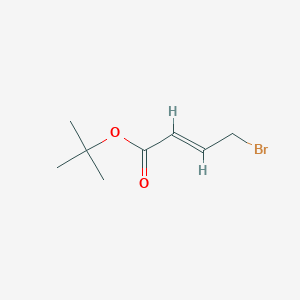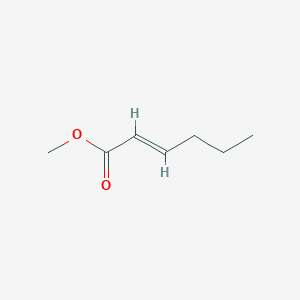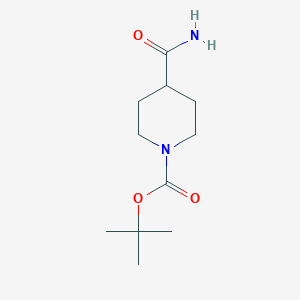![molecular formula C20H20O5 B153438 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one CAS No. 135635-82-4](/img/structure/B153438.png)
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one, also known as tanshinone IIA, is a natural product isolated from the roots of the traditional Chinese medicine Salvia miltiorrhiza Bunge. Tanshinone IIA has been reported to possess various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Mécanisme D'action
The mechanism of action of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is complex and involves multiple pathways. Tanshinone IIA has been reported to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival. Tanshinone IIA has also been shown to inhibit the phosphatidylinositol 3-kinase/Akt pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Tanshinone IIA has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Tanshinone IIA has also been shown to regulate lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have anti-platelet effects by inhibiting platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it is a natural product, which makes it relatively safe and non-toxic. It is also easy to obtain and can be synthesized from the root extract of Salvia miltiorrhiza Bunge. However, one of the limitations of using 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in lab experiments is that it has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA. One of the areas of research is the development of new synthetic methods for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in vivo. Additionally, the potential use of 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new drug delivery systems for 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA is a natural product with various biological activities, such as anti-inflammatory, anti-cancer, and cardiovascular protective effects. It can be synthesized from the root extract of Salvia miltiorrhiza Bunge and has been extensively studied for its biochemical and physiological effects. Although there are some limitations for its use in lab experiments, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has promising potential for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Tanshinone IIA can be synthesized from the root extract of Salvia miltiorrhiza Bunge. The extraction process involves drying and grinding the roots, followed by extraction with ethanol. The extract is then purified using chromatography methods to obtain 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA.
Applications De Recherche Scientifique
Tanshinone IIA has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Tanshinone IIA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one IIA has been found to have cardiovascular protective effects by reducing oxidative stress and improving endothelial function.
Propriétés
Numéro CAS |
135635-82-4 |
|---|---|
Nom du produit |
1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one |
InChI |
InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,18,21-22,24H,8-9H2,1-2H3 |
Clé InChI |
ICEXCCWZYVIBHD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
SMILES canonique |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3O)C(=CC=C4)OC)O)O |
Synonymes |
SM 196A SM-196 A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



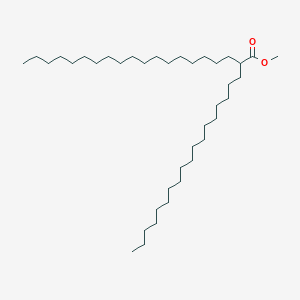
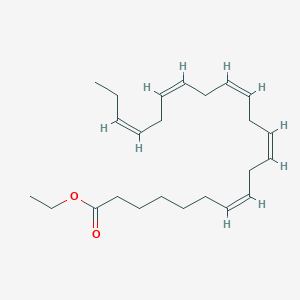

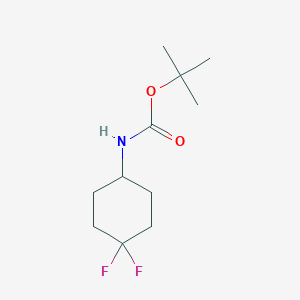
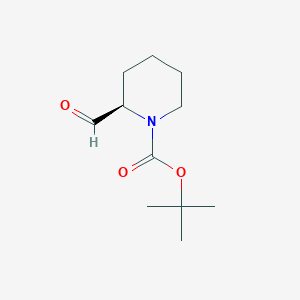
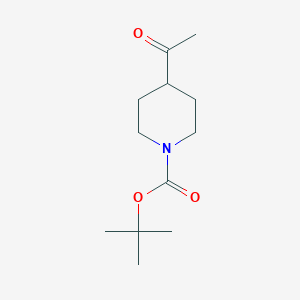
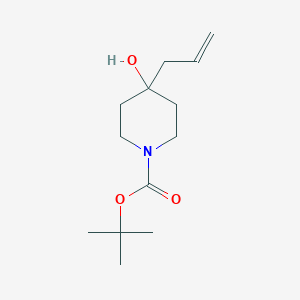
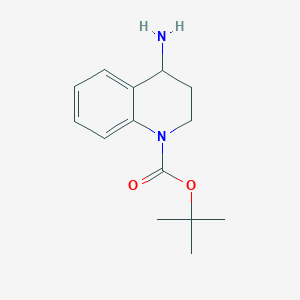
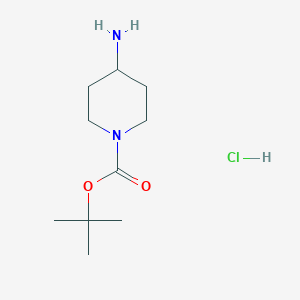
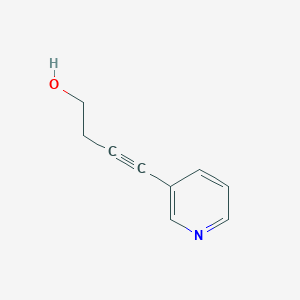
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
